3-(4-Fluorophenyl)prop-2-yn-1-amine
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Overview
Description
3-(4-Fluorophenyl)prop-2-yn-1-amine is an organic compound characterized by the presence of a fluorine-substituted phenyl ring attached to a propynylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-amine typically involves the reaction of 4-fluorobenzyl bromide with propargylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)prop-2-yn-1-amine
- 3-(4-Chlorophenyl)prop-2-yn-1-amine
- 3-(4-Methylphenyl)prop-2-yn-1-amine
Uniqueness
3-(4-Fluorophenyl)prop-2-yn-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C9H8FN |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
3-(4-fluorophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,7,11H2 |
InChI Key |
GTCLQUUTIBTDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCN)F |
Origin of Product |
United States |
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